N,N-Dimethyl-N'-isopropyl-formamidine

Description

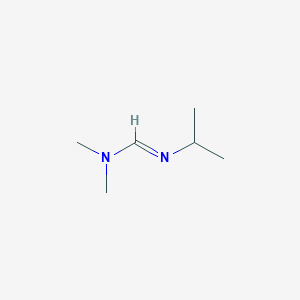

N,N-Dimethyl-N'-isopropyl-formamidine (CAS: Not explicitly provided; structural analogs listed in ) is a formamidine derivative characterized by a central methanimidamide (HN=C–N) backbone substituted with dimethyl and isopropyl groups. Its IUPAC name is N,N-dimethyl-N'-(propan-2-yl)methanimidamide, and its SMILES notation is CN(C)C=N(C(C)C).

Properties

CAS No. |

32150-24-6 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N,N-dimethyl-N'-propan-2-ylmethanimidamide |

InChI |

InChI=1S/C6H14N2/c1-6(2)7-5-8(3)4/h5-6H,1-4H3 |

InChI Key |

NCHYGMRFKDUUAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=CN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physicochemical Properties (Calculated):

- Boiling Point (Tboil) : 425.36 K (152.21°C)

- LogP (logPoct/wat) : 0.985 (Crippen method)

- Vapor Pressure (Pc) : 2790.61 kPa

- McGovern Volume (McVol) : 111.060 mL/mol

- Standard Enthalpy of Vaporization (ΔvapH°) : 33.92 kJ/mol

These properties suggest moderate hydrophobicity and thermal stability, making it suitable for applications in agrochemicals, coordination chemistry, or as a ligand precursor.

Comparison with Structural Analogs

Formamidines are a versatile class of compounds with tunable properties depending on substituents. Below is a comparative analysis of N,N-Dimethyl-N'-isopropyl-formamidine and its analogs:

Structural and Property Comparison

*Estimated based on substituent contributions.

Research Findings

- Corrosion Inhibition : Pyridine/pyrimidine-substituted formamidines (e.g., N,N-dimethyl-N'-(pyridin-2-yl)formamidine) exhibit superior inhibition efficiency (85–92%) in acidic environments due to strong adsorption on metal surfaces.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-N'-isopropyl-formamidine, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves condensation reactions between dimethylamine derivatives and isopropyl-substituted formamidine precursors. For example, analogous compounds like N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide are synthesized using 4-nitroaniline and dimethylacetamide in solvents like ethanol or methanol, with catalysts (e.g., acid or base) to optimize yields . Key factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and purification via recrystallization or column chromatography. Reaction monitoring via thin-layer chromatography (TLC) or NMR is critical for yield optimization.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can confirm proton environments and carbon frameworks. For example, analogous compounds like N,N-dimethyl-N'-(4-methylphenyl)formamidine show distinct methyl and aromatic proton signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. NIST data for similar compounds (e.g., CHN) provide reference spectra .

- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=N, N-H) validate functional groups. Solvent-free samples (KBr pellets) minimize interference .

Advanced Research Questions

Q. What solvent effects influence the electronic properties of this compound, and how can these be analyzed experimentally?

- Methodological Answer : Solvent polarity impacts charge transfer behavior. For example, studies on N,N-dimethyl-N'-picryl-4,4′-stilbenediamine (DMPSDA) revealed non-emissive intramolecular charge transfer (ICT) states in solvents like cyclohexane, acetonitrile, and DMSO. Experimental approaches include:

- Absorption/Fluorescence Spectroscopy : Measure solvatochromic shifts (e.g., Stokes shift variations) to quantify solvent-polarity-dependent ICT stabilization .

- Time-Resolved Fluorescence : Analyze lifetime decay to distinguish radiative vs. non-radiative relaxation pathways. Polar solvents often enhance ICT stabilization, reducing fluorescence quantum yields .

Q. How do computational models like density functional theory (DFT) aid in understanding the charge transfer behavior of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict electronic transitions and molecular orbitals. For DMPSDA, DFT revealed a β-enone structure in the ground state and charge-transfer character in the S→S transition, aligning with experimental ICT observations . Steps include:

- Geometry Optimization : Refine molecular structures using software like Gaussian.

- TD-DFT (Time-Dependent DFT) : Simulate UV-Vis spectra and compare with experimental data to validate ICT mechanisms.

- Solvent Modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects on electronic states .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected fluorescence quenching or NMR splitting) may arise from impurities, isomerism, or solvent interactions. Strategies include:

- X-ray Crystallography : Resolve structural ambiguities (e.g., crystallizing the compound to confirm bond angles and spatial arrangement) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing signal coalescence at elevated temperatures.

- Cross-Validation : Compare data across multiple techniques (e.g., IR, MS, and computational predictions) to isolate artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.